molecular formula C27H23N3OS B2574130 2-((2,5-二甲苯甲基)硫代)-3,7-二苯基-3H-吡咯并[3,2-d]嘧啶-4(5H)-酮 CAS No. 2034315-56-3

2-((2,5-二甲苯甲基)硫代)-3,7-二苯基-3H-吡咯并[3,2-d]嘧啶-4(5H)-酮

货号: B2574130
CAS 编号: 2034315-56-3
分子量: 437.56
InChI 键: CFOYMNAXFDGOMM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-((2,5-dimethylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one” is a novel organic compound that has recently gained interest in various fields of research and industry. It is part of a collection of rare and unique chemicals provided to early discovery researchers .


Synthesis Analysis

The synthesis of thioxopyrimidines and their condensed analogs with an exocyclic sulfur atom, like the compound , is often based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, the methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .

科学研究应用

合成和抗菌活性

一个重要的研究领域涉及吡咯并嘧啶衍生物的合成,包括与2-((2,5-二甲苯甲基)硫代)-3,7-二苯基-3H-吡咯并[3,2-d]嘧啶-4(5H)-酮结构相关的化合物,以及它们抗菌活性的评估。例如,已经报道了通过氨基乙基羧酸二苯基吡咯与单取代芳基硫脲缩合合成新型吡咯并嘧啶。这些化合物表现出轻度至中度的抗菌活性,突出了它们在解决传染病方面的潜力 (A. Mishra, 2010).

抗病毒研究

另一个重要的应用是在抗病毒剂的开发中。吡啶并嘧啶-4(3H)-酮的衍生物已被合成,并显示出对人类免疫缺陷病毒 (HIV-1) 具有抑制病毒的特性,证明了这些化合物在抗病毒治疗中的潜力 (M. Novikov et al., 2004).

抗氧化特性

已经评估了吡咯并[3,2-d]嘧啶衍生物的抗氧化活性,揭示了这些化合物作为自由基清除剂的作用能力。这表明它们在开发治疗与氧化应激相关的疾病方面很有用 (T. Chaban et al., 2013).

抗癌潜力

对吡咯并嘧啶衍生物的研究还探索了它们的抗癌特性。例如,研究已经合成并评估了新型嘧啶并[1,6-a]噻吩并[2,3-d]嘧啶衍生物的抗增殖作用,对癌细胞系显示出有希望的结果,并提出了包括凋亡细胞死亡在内的作用机制 (Hoda Atapour-Mashhad et al., 2017).

作用机制

生化分析

Biochemical Properties

2-((2,5-dimethylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one plays a significant role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme critical for cell cycle regulation, and its inhibition can lead to cell cycle arrest, making this compound a potential candidate for cancer therapy . The compound interacts with CDK2 by binding to its active site, thereby preventing the phosphorylation of target proteins necessary for cell cycle progression . This interaction is primarily mediated through hydrogen bonding and hydrophobic interactions with key amino acid residues in the enzyme’s active site .

Cellular Effects

The effects of 2-((2,5-dimethylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one on various cell types have been studied extensively. In cancer cells, such as MCF-7 (breast cancer) and HCT-116 (colon cancer), the compound induces cell cycle arrest and apoptosis . This is achieved through the inhibition of CDK2, leading to the accumulation of cells in the G1 phase of the cell cycle . Additionally, the compound has been shown to alter gene expression profiles, particularly those involved in cell cycle regulation and apoptosis . In non-cancerous cells, the compound’s effects are less pronounced, suggesting a degree of selectivity towards rapidly dividing cells .

Molecular Mechanism

At the molecular level, 2-((2,5-dimethylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one exerts its effects primarily through the inhibition of CDK2 . The compound binds to the ATP-binding pocket of CDK2, preventing the enzyme from phosphorylating its substrates . This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis . Molecular docking studies have shown that the compound forms stable interactions with key residues in the CDK2 active site, including hydrogen bonds with Leu83 and hydrophobic interactions with surrounding residues . These interactions are crucial for the compound’s inhibitory activity and selectivity towards CDK2 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-((2,5-dimethylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one have been observed to change over time. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that the compound maintains its inhibitory activity against CDK2, leading to sustained cell cycle arrest and apoptosis in cancer cells .

Dosage Effects in Animal Models

In animal models, the effects of 2-((2,5-dimethylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one vary with different dosages. At low doses, the compound effectively inhibits tumor growth with minimal toxicity . At higher doses, toxic effects such as weight loss, liver toxicity, and hematological abnormalities have been observed . These findings highlight the importance of optimizing the dosage to achieve a balance between efficacy and safety . Threshold effects have also been noted, with a clear dose-response relationship observed in tumor inhibition studies .

Metabolic Pathways

2-((2,5-dimethylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Cytochrome P450 enzymes play a crucial role in the oxidation of the compound, leading to the formation of various metabolites . These metabolites are further conjugated with glucuronic acid or sulfate, facilitating their excretion . The compound’s metabolism can influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile .

Transport and Distribution

Within cells and tissues, 2-((2,5-dimethylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with various transporters and binding proteins, influencing its localization and accumulation . In particular, the compound has been shown to accumulate in tumor tissues, enhancing its therapeutic efficacy . The distribution of the compound within different tissues can also impact its toxicity profile, necessitating careful monitoring during therapeutic use .

Subcellular Localization

The subcellular localization of 2-((2,5-dimethylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is primarily within the cytoplasm and nucleus . The compound’s ability to inhibit CDK2, which is localized in the nucleus, suggests that it can effectively penetrate the nuclear membrane . Additionally, the compound’s localization within the cytoplasm allows it to interact with other cellular components, potentially influencing various signaling pathways . Post-translational modifications and targeting signals may also play a role in directing the compound to specific subcellular compartments .

属性

IUPAC Name

2-[(2,5-dimethylphenyl)methylsulfanyl]-3,7-diphenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3OS/c1-18-13-14-19(2)21(15-18)17-32-27-29-24-23(20-9-5-3-6-10-20)16-28-25(24)26(31)30(27)22-11-7-4-8-12-22/h3-16,28H,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFOYMNAXFDGOMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)NC=C3C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。